molecular formula C9H11N3O B13340934 5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile

5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile

Cat. No.: B13340934
M. Wt: 177.20 g/mol
InChI Key: SCOFHWGLRHJGEB-UHFFFAOYSA-N
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Description

5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-methoxyethylamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.

Scientific Research Applications

5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methoxypyridine: This compound shares a similar pyridine core but differs in the functional groups attached.

    2-Pyridinamine, 5-methyl-: Another similar compound with a pyridine core and different substituents.

Uniqueness

5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethylamino group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising biological activities.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-(2-methoxyethylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-13-5-4-11-9-3-2-8(6-10)12-7-9/h2-3,7,11H,4-5H2,1H3

InChI Key

SCOFHWGLRHJGEB-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CN=C(C=C1)C#N

Origin of Product

United States

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